molecular formula C21H32N2O3 B5677771 2-methoxy-4-{(1E)-3-[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-propen-1-yl}phenol

2-methoxy-4-{(1E)-3-[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-propen-1-yl}phenol

Cat. No. B5677771
M. Wt: 360.5 g/mol
InChI Key: HWCKUZZZFMBWOR-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 2-methoxy-4-{(1E)-3-[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-propen-1-yl}phenol often involves multi-step reactions, including azo-coupling, alkylation, and carbonylation processes. For instance, azo-coupling reactions have been employed in synthesizing structurally related compounds, demonstrating the versatility of this approach in forming diazenyl bonds (Micheletti et al., 2020). Alkylation reactions, pivotal in introducing alkyl groups into the molecule, have been effectively used to modify the structural framework of similar compounds, further demonstrating the applicability of this method in complex molecule synthesis (Dyachenko et al., 2015).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using spectroscopic techniques and computational methods. Density Functional Theory (DFT) calculations, for example, provide insights into the electronic structure and geometrical optimization of molecules. This approach has been applied to related compounds to determine molecular parameters, such as bond lengths and angles, and to predict spectroscopic properties (Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving spirocyclic compounds, including azaspiro[4.5]decane derivatives, can exhibit unique reactivity patterns due to their structural peculiarities. The dienone-phenol rearrangement, for instance, showcases the dynamic behavior of spirocyclic molecules under specific conditions, leading to significant structural transformations (Ausheva et al., 2001).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined experimentally and can be influenced by the molecule's functional groups and overall structure. The crystalline structure of related compounds, analyzed through X-ray diffraction, provides valuable information on the molecular arrangement and intermolecular interactions within the solid state (Wang et al., 2011).

properties

IUPAC Name

2-methoxy-4-[(E)-3-[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]prop-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-25-14-13-23-11-4-8-21(17-23)9-12-22(16-21)10-3-5-18-6-7-19(24)20(15-18)26-2/h3,5-7,15,24H,4,8-14,16-17H2,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKUZZZFMBWOR-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC=CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCCC2(C1)CCN(C2)C/C=C/C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-[(E)-3-[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]prop-1-enyl]phenol

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